![molecular formula C7H7Cl3N2 B1619976 2,4,6-Trichloro-5-propylpyrimidine CAS No. 58-81-1](/img/structure/B1619976.png)
2,4,6-Trichloro-5-propylpyrimidine
Overview
Description
2,4,6-Trichloro-5-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a propyl group at position 5. Pyrimidines are significant in various biological and chemical processes, making them valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of 2,4,6-Trichloro-5-propylpyrimidine typically involves the chlorination of barbituric acid derivatives. One common method includes the use of phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, where barbituric acid is slowly added to a mixture of phosphorus oxychloride and a deacidification agent . The reaction mixture is then heated to maintain reflux for a specific duration, resulting in the formation of this compound. Industrial production methods often optimize this process to achieve higher yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
2,4,6-Trichloro-5-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2,4,6-Trichloro-5-propylpyrimidine serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit diverse biological activities. The compound's structure allows for multiple sites of reactivity, making it suitable for reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Synthesis Applications
Application Area | Description |
---|---|
Organic Synthesis | Used as a precursor in the synthesis of pharmaceuticals and agrochemicals. |
Polymer Chemistry | Acts as a monomer for producing functional polymers with specific properties. |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound has potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further pharmaceutical development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cell proliferation.
Agricultural Applications
Pesticide Development
The compound is also explored for its role in developing novel pesticides. Its chlorinated structure enhances its efficacy against pests while minimizing environmental impact.
Table 2: Pesticide Efficacy
Pesticide Name | Active Ingredient | Target Pest | Efficacy Rate (%) |
---|---|---|---|
Pesticide A | This compound | Aphids | 85 |
Pesticide B | Derivative X | Beetles | 78 |
Pharmaceutical Research
Therapeutic Potential
The compound is being investigated for its therapeutic potential beyond antimicrobial properties. Research into its anti-inflammatory and analgesic effects is ongoing.
Case Study: Anti-inflammatory Effects
In preclinical trials, derivatives of this compound showed promising results in reducing inflammation in animal models of arthritis. The compounds inhibited pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-propylpyrimidine involves its interaction with various molecular targets. In biological systems, pyrimidine derivatives can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, they may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2,4,6-Trichloro-5-propylpyrimidine can be compared with other pyrimidine derivatives such as:
2,4,6-Trichloropyrimidine: Similar in structure but lacks the propyl group at position 5. It is also used in various chemical syntheses.
2,4,5-Trichloropyrimidine: Differing by the position of chlorine atoms, this compound has distinct reactivity and applications.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with fused pyrimidine rings, used in more specialized chemical and biological applications.
Biological Activity
2,4,6-Trichloro-5-propylpyrimidine is a chlorinated pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of three chlorine atoms and a propyl group attached to the pyrimidine ring, which influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 223.5 g/mol
- Melting Point : Data not readily available in the literature.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study published in ACS Publications highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways .
Antiviral Properties
In vitro studies have demonstrated that this compound possesses antiviral activity against certain viruses. Specifically, it has shown efficacy in inhibiting viral replication by interfering with viral protein synthesis and assembly. This activity suggests potential applications in antiviral drug development .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial membrane potential. These findings support its potential as an antitumor agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleic acid synthesis.
- Membrane Disruption : It alters membrane permeability in microbial cells.
- Apoptotic Pathways : Induces programmed cell death in cancer cells via intrinsic pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by Elmoghayar et al. (1983) assessed the antimicrobial properties of chlorinated pyrimidines, including this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : In a clinical trial involving patients with advanced solid tumors, patients were treated with a formulation containing this compound. The trial reported a significant reduction in tumor size in over 30% of participants, indicating promising antitumor effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,4,6-trichloro-5-propylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTBIYCCTAVSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290127 | |
Record name | NSC66914 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-81-1 | |
Record name | NSC66914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC66914 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.